1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl-
Description
1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- (CAS: 94315-53-4) is a benzimidazole derivative with the molecular formula C₁₆H₁₄N₂ and a molecular weight of 234.30 g/mol. Its structure features a methyl group at the N1 position and a 4-ethenylphenyl substituent at the C2 position of the benzimidazole core. This compound is a solid with 95% purity and is primarily utilized in laboratory research . Key synonyms include:
- 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole
- 1-Methyl-2-(4-vinylphenyl)-1H-benzoimidazole
Properties
IUPAC Name |
2-(4-ethenylphenyl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-12-8-10-13(11-9-12)16-17-14-6-4-5-7-15(14)18(16)2/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOCVGKMJUFJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604450 | |
| Record name | 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94315-53-4 | |
| Record name | 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole core. The introduction of the 4-ethenylphenyl group can be achieved through a Heck reaction, where a vinyl halide reacts with a phenyl-substituted benzimidazole in the presence of a palladium catalyst. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole scaffold and ethenyl group undergo oxidation under controlled conditions. Key transformations include:
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Core oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or alkaline media oxidizes the benzimidazole ring to form carboxylic acid derivatives. For example, oxidation of analogous compounds yields 1H-benzimidazole-2-carboxylic acid .
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Ethenyl group oxidation : The vinyl substituent reacts with hydrogen peroxide (H₂O₂) or ozone (O₃) to form epoxy or ketone intermediates, which can further hydrolyze to diols or acids .
Table 1: Oxidation Reaction Parameters
Reduction Reactions
The ethenylphenyl group and aromatic rings participate in hydrogenation:
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Vinyl group reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the ethenyl group to ethyl, preserving the benzimidazole core .
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Nitro group reduction : When nitro-substituted analogs are present, hydrogenation converts nitro groups to amines, enabling further functionalization .
Table 2: Reduction Reaction Outcomes
Substitution Reactions
The benzimidazole nitrogen and aromatic positions undergo nucleophilic/electrophilic substitutions:
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N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in dimethyl sulfoxide (DMSO) to form quaternary ammonium salts .
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C-2 position substitution : The 2-aryl group can be replaced via SNAr reactions under basic conditions .
Table 3: Substitution Reaction Examples
| Reaction Site | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| N-1 | Benzyl chloride | DMSO, K₂CO₃, 60°C | 1-Benzyl-2-(4-ethenylphenyl)benzimidazole | 78 | |
| C-2 | 4-Fluorophenol | NaOH, EtOH, reflux | 2-(4-Fluorophenyl) derivative | 65 |
Cross-Coupling Reactions
The ethenylphenyl group enables participation in transition-metal-catalyzed couplings:
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Heck reaction : Palladium-catalyzed coupling with aryl halides extends conjugation for optoelectronic applications .
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Suzuki-Miyaura : Boronic acid partners react to form biaryl systems, enhancing pharmacological potential .
Table 4: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Heck | Pd(OAc)₂ | 4-Iodotoluene | 2-(4-Ethenylphenyl)-4-methyl derivative | 82 | |
| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 2,4-Diphenylbenzimidazole | 73 |
Biological Interaction Pathways
While not strictly chemical reactions, the compound interacts with biological targets via:
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Hydrogen bonding : The benzimidazole nitrogen forms H-bonds with kinase active sites, inhibiting enzymes like BCR-ABL .
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π-π stacking : The ethenylphenyl group stacks with aromatic residues in proteins, enhancing binding affinity .
Stability and Degradation
Scientific Research Applications
Pharmaceutical Chemistry
1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- is being investigated for its potential as a biological agent . Recent studies have synthesized derivatives that show promising antibacterial , anticancer , and anti-tuberculosis activities.
- Case Study : A series of compounds derived from this benzimidazole were synthesized and screened for biological activity. The results indicated good bioavailability and minimal toxicity, suggesting their viability as drug candidates.
| Compound Type | Activity | Notes |
|---|---|---|
| Antibacterial | Effective against various strains | Good bioavailability |
| Anticancer | Inhibitory effects on cancer cell lines | Low toxicity observed |
| Anti-TB | Potential to combat tuberculosis bacteria | Further studies needed |
Materials Science
In materials science, this compound has been utilized in the development of light-emitting diodes (LEDs) . Specifically, it serves as a thermally crosslinkable hole transporting layer (HTL) in perovskite quantum-dot LEDs.
- Case Study : The compound was incorporated into a VB-FNPD film, which was crosslinked at varying temperatures. The device demonstrated optimal performance with a maximum luminance of 7702 cd/m² and an external quantum efficiency of 1.64% when crosslinked at 170 °C.
| Parameter | Value |
|---|---|
| Maximum Luminance | 7702 cd/m² |
| Maximum Current Density (J) | 41.98 mA/cm² |
| Maximum Current Efficiency (CE) | 5.45 Cd/A |
| Maximum External Quantum Efficiency (EQE) | 1.64% |
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Synthetic Yields : Derivatives like 2-(4-bromophenyl)-1H-benzimidazole achieve high yields (88%) via aldehyde-diamine condensation , a method likely applicable to the target compound.
- Reactivity : Methylsulfanyl-substituted analogs (e.g., ) exhibit distinct nucleophilic substitution behavior compared to ethenyl-containing derivatives, where the latter may undergo polymerization or addition reactions .
Biological Activity
1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a vinylphenyl group at the 2-position and a methyl group at the 1-position, contributing to its unique reactivity and potential interactions with biological targets. Its molecular formula is .
Biological Activities
1H-Benzimidazole derivatives are known for their broad spectrum of biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antibacterial properties, making them potential candidates for antibiotic development .
- Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly in enhancing the efficacy of existing chemotherapeutic agents. For instance, it has been noted to inhibit multidrug resistance in cancer cells by affecting drug accumulation .
- Antiamoebic Activity : Research indicates that certain benzimidazole derivatives show promise as antiamoebic agents against Entamoeba histolytica, suggesting their utility in treating amoebic infections .
The biological activity of 1H-benzimidazole, 2-(4-ethenylphenyl)-1-methyl is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit specific kinases involved in cancer progression, thereby increasing the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cells .
- Receptor Interaction : The compound's structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity and potentially modulating signaling pathways related to cell proliferation and apoptosis .
Synthesis and Derivative Development
The synthesis of 1H-benzimidazole, 2-(4-ethenylphenyl)-1-methyl can be achieved through various methods, often involving the reaction of benzimidazole derivatives with vinylphenyl compounds. This synthetic versatility allows for the development of a range of derivatives with enhanced biological properties.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Basic benzimidazole structure | Antimicrobial, anticancer |
| 2-Methylbenzimidazole | Methyl group at position 2 | Antimicrobial |
| 5-Nitrobenzimidazole | Nitro group at position 5 | Anticancer |
| Benzimidazolium Salts | Quaternized form | Antimicrobial |
| Benzothiazole | Contains sulfur instead of nitrogen | Antiviral |
The unique substitution pattern of 1H-benzimidazole, 2-(4-ethenylphenyl)-1-methyl may confer distinct biological activities compared to other benzimidazoles. The presence of the vinylphenyl group enhances its reactivity and potential interactions with biological targets .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A comparative molecular field analysis (CoMFA) study demonstrated that modifications at specific positions on the benzimidazole ring could enhance antiamoebic activity against E. histolytica. This study is significant as it provides insights into designing more potent compounds .
- Research involving two-photon activated precision photosensitizers indicated that benzimidazolium cations could effectively target mitochondria in cancer cells, showcasing their potential as therapeutic agents in photodynamic therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
